molecular formula C9H7Cl2N3O2S B13615132 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine

Cat. No.: B13615132
M. Wt: 292.14 g/mol
InChI Key: DIAZBYCNMWPAMP-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a sulfonyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-amino-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring and a dichlorophenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H7Cl2N3O2S

Molecular Weight

292.14 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)sulfonyl-1H-pyrazol-5-amine

InChI

InChI=1S/C9H7Cl2N3O2S/c10-5-1-2-7(6(11)3-5)17(15,16)8-4-13-14-9(8)12/h1-4H,(H3,12,13,14)

InChI Key

DIAZBYCNMWPAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=C(NN=C2)N

Origin of Product

United States

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